4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine chemical structure
4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine chemical structure
An In-Depth Technical Guide to 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel chemical entity, 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine. As this compound is not extensively described in current literature, this document serves as a forward-looking analysis based on established principles of medicinal chemistry and the well-documented properties of its constituent pharmacophores: the morpholine, thiazole, and phenylamine moieties. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the exploration of new heterocyclic compounds for therapeutic applications.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a wide array of bioactive compounds, earning them the designation of "privileged structures." 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is a rationally designed molecule that incorporates three such pharmacophores:
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The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole core is a cornerstone of many clinically approved drugs and exhibits a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][2][3] Its ability to act as a hydrogen bond acceptor and its rigid planar structure make it an excellent scaffold for interacting with biological targets.
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The Morpholine Ring: This saturated heterocycle is frequently incorporated into drug candidates to enhance their physicochemical properties. The morpholine moiety is known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, making it a valuable tool for optimizing lead compounds.[4][5]
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The Phenylamine (Aniline) Moiety: This fundamental aromatic amine structure is a key building block in a multitude of pharmaceuticals, often serving as a crucial linker or a point of interaction with target proteins.
The strategic combination of these three moieties in 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine suggests a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases. This guide will explore the putative chemical nature of this compound, propose a robust synthetic strategy, and outline its potential therapeutic applications based on the established activities of closely related analogs.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is defined by a central thiazole ring substituted at the 2-position with a morpholine ring (via its nitrogen atom) and at the 4-position with a 4-aminophenyl group.
Caption: Chemical structure of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.
Predicted Physicochemical Properties
While experimental data for this specific molecule is unavailable, its physicochemical properties can be predicted using computational models. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic behavior.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₃H₁₅N₃OS | - |
| Molecular Weight | 261.34 g/mol | - |
| Topological Polar Surface Area (TPSA) | 51.38 Ų | ChemScene[6] |
| LogP (Octanol-Water Partition Coefficient) | 2.23 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 5 | ChemScene[6] |
| Rotatable Bonds | 2 | ChemScene[6] |
These predicted values suggest that the molecule adheres to Lipinski's rule of five, indicating good potential for oral bioavailability. The LogP value suggests a favorable balance between hydrophilicity and lipophilicity.
Proposed Synthesis and Characterization
A robust and versatile method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[1][7][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative. A plausible synthetic route for 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is outlined below.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
The synthesis involves two key precursors: 2-Chloro-4'-aminoacetophenone and N-Morpholinylthiourea .
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Synthesis of 2-Chloro-4'-aminoacetophenone: This can be achieved by the chlorination of 4-aminoacetophenone. Alternatively, a multi-step synthesis starting from 4-chloroacetophenone, involving nitration followed by reduction of the nitro group, can be employed.[9]
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Synthesis of N-Morpholinylthiourea: This precursor can be prepared by reacting morpholine with thiophosgene or a related thiocarbonyl transfer reagent.
The core of the synthesis is the Hantzsch condensation , where these two precursors are reacted, typically in a solvent like ethanol, to form the thiazole ring. The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the chloroacetophenone, followed by intramolecular cyclization and dehydration.[7][10]
Predicted Spectroscopic Data
Based on the analysis of similar structures reported in the literature, the following spectroscopic characteristics are anticipated for 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the phenyl ring (likely two doublets in the 6.5-7.8 ppm range). - A singlet for the thiazole C5-H (around 7.0 ppm). - Triplets for the morpholine protons adjacent to oxygen and nitrogen (in the 3.5-3.8 ppm and 2.8-3.2 ppm ranges, respectively). - A broad singlet for the NH₂ protons. |
| ¹³C NMR | - Signals for the aromatic carbons (110-150 ppm). - Characteristic signals for the thiazole ring carbons (C2, C4, C5). - Signals for the morpholine carbons (around 45-50 ppm for N-CH₂ and 65-70 ppm for O-CH₂). |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (3300-3500 cm⁻¹). - C-H stretching of aromatic and aliphatic groups (2800-3100 cm⁻¹). - C=N and C=C stretching of the thiazole and phenyl rings (1500-1650 cm⁻¹). - C-O-C stretching of the morpholine ring (around 1115 cm⁻¹). |
| Mass Spec (ESI-MS) | - A prominent [M+H]⁺ ion corresponding to the molecular weight (m/z ≈ 262.09). |
Potential Biological Activity and Mechanism of Action
The convergence of the thiazole, morpholine, and phenylamine moieties strongly suggests potential for significant biological activity, particularly as an anticancer or antifungal agent.
Anticancer Potential
Numerous studies have demonstrated the potent cytotoxic effects of 2,4-disubstituted thiazole derivatives against a variety of human cancer cell lines.[3][11][12][13] For instance, derivatives with similar structural features have shown activity against breast (MCF-7), liver (HepG2), and ovarian (OVCAR-4) cancer cells.[3][13] The morpholine ring often enhances the potency and pharmacokinetic properties of these anticancer agents.[4]
A plausible mechanism of action for such compounds is the inhibition of protein kinases. Many kinase inhibitors incorporate a heterocyclic core that binds to the ATP-binding pocket of the enzyme, and the morpholine group can form crucial hydrogen bonds within this pocket, enhancing binding affinity.
Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
Antifungal Potential
Thiazole derivatives are also well-established as potent antifungal agents.[14][15][16][17] They have shown efficacy against various pathogenic fungi, including Candida albicans. The mechanism of action can involve the inhibition of essential fungal enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The lipophilicity and structural features of the target compound make it a promising candidate for further investigation in this area.
Experimental Protocols
The following protocols provide a framework for the synthesis and preliminary biological evaluation of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.
Protocol 1: Synthesis via Hantzsch Condensation
Objective: To synthesize 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.
Materials:
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2-Chloro-4'-aminoacetophenone (1.0 eq)
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N-Morpholinylthiourea (1.1 eq)
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Ethanol (anhydrous)
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Round-bottom flask with reflux condenser
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Stirring hotplate
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Sodium bicarbonate (aqueous solution)
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Filtration apparatus
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Silica gel for column chromatography
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Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
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To a round-bottom flask, add 2-Chloro-4'-aminoacetophenone (1.0 eq) and N-Morpholinylthiourea (1.1 eq).
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Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.1 M.
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Heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove the ethanol.
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Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed.
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Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.
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Characterize the final product using NMR, MS, and IR spectroscopy.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
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MCF-7 cells
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DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
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96-well plates
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Synthesized compound dissolved in DMSO (stock solution)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Multi-well plate reader (570 nm)
Procedure:
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Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
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Prepare serial dilutions of the synthesized compound in the culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.
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After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
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Incubate the plate for 48-72 hours.
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After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a multi-well plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine represents a promising, yet unexplored, chemical entity with significant potential in drug discovery. Its rational design, combining three privileged pharmacophores, suggests a high likelihood of potent biological activity, particularly in oncology and mycology. The proposed synthetic route via the Hantzsch reaction is robust and allows for the potential generation of a library of related analogs for structure-activity relationship (SAR) studies.
Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive biological evaluation. This should include screening against a broad panel of cancer cell lines and pathogenic fungal strains. Elucidation of its mechanism of action, potentially through kinase profiling or enzyme inhibition assays, will be crucial for its further development as a therapeutic lead.
References
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